molecular formula C20H17N5O4 B2731933 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one CAS No. 1396781-87-5

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Cat. No. B2731933
CAS RN: 1396781-87-5
M. Wt: 391.387
InChI Key: UKLXTSIUJKQUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles have been explored for their potential as apoptosis inducers and anticancer agents. A specific compound, identified through high-throughput screening, showed good activity against breast and colorectal cancer cell lines. The study highlighted the importance of the 3-phenyl and 5-substituted five-member ring for activity, leading to the identification of molecular targets for cancer therapy (Han-Zhong Zhang et al., 2005).

Another study investigated the lethal poisoning of cancer cells by inhibiting oxidative phosphorylation combined with dimethyl α-ketoglutarate, demonstrating a synthetic lethality approach for cancer treatment (V. Sica et al., 2019).

Synthesis of Heterocycles

Research into the synthesis of heterocycles with oxadiazole moieties has provided valuable methods for creating compounds with potential biological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine analogs in aqueous media using ultrasound assistance has been explored for anti-inflammatory and anti-cancer activities (S. Kaping et al., 2016).

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-27-15-7-3-2-5-13(15)18-21-16(23-28-18)11-25-10-4-6-14(20(25)26)19-22-17(24-29-19)12-8-9-12/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXTSIUJKQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

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